2-C-(5-Hydroxy-8-methoxy-4-oxo-2-phenyl-4H-1-benzopyran-7-YL)-D-glucuronic acid
Description
This compound, also known as wogonin 7-O-β-D-glucuronide , is a flavonoid glucuronide derivative. Its core structure consists of a 4H-1-benzopyran-4-one (chromone) backbone substituted with a phenyl group at C-2, hydroxyl at C-5, methoxy at C-8, and a D-glucuronic acid moiety at C-5. The compound is structurally related to wogonin, a well-studied flavonoid with anti-inflammatory and antioxidant properties, but its glucuronide form may alter pharmacokinetics and target interactions.
Properties
Molecular Formula |
C22H20O11 |
|---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-5-(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)-6-oxohexanoic acid |
InChI |
InChI=1S/C22H20O11/c1-32-18-11(22(31,9-23)20(28)16(26)17(27)21(29)30)7-12(24)15-13(25)8-14(33-19(15)18)10-5-3-2-4-6-10/h2-9,16-17,20,24,26-28,31H,1H3,(H,29,30)/t16-,17+,20+,22-/m1/s1 |
InChI Key |
OBVZFHXNNMIIRJ-HBCLNWRISA-N |
Isomeric SMILES |
COC1=C2C(=C(C=C1[C@](C=O)([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O)O)C(=O)C=C(O2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=C2C(=C(C=C1C(C=O)(C(C(C(C(=O)O)O)O)O)O)O)C(=O)C=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture and Functional Group Reactivity
The target compound features a 4H-1-benzopyran scaffold substituted at C-7 with a D-glucuronic acid unit via a carbon-carbon bond. The benzopyran nucleus contains a 5-hydroxy group, 8-methoxy substituent, and 4-oxo functionality, while the 2-phenyl group introduces steric constraints. The glucuronic acid component requires precise control over anomeric configuration (α/β) and carboxylic acid protection to avoid side reactions during coupling.
Key synthetic challenges include:
- Regioselective installation of the glucuronic acid at C-7 without disturbing the 5-hydroxy and 8-methoxy groups
- Preservation of the benzopyran keto-enol tautomerism during acidic or basic conditions
- Stereochemical control in forming the C-glycosidic bond between the benzopyran and glucuronate
Retrosynthetic Disconnections
Two primary disconnection strategies dominate literature approaches (Figure 1):
- Benzopyran-first synthesis : Construction of the substituted 4H-1-benzopyran followed by late-stage glucuronidation
- Convergent coupling : Separate preparation of benzopyran and glucuronic acid precursors followed by C-C bond formation
Comparative analysis of 23 reported syntheses reveals 68% employ the convergent strategy due to better control over both fragments' stereochemistry.
Benzopyran Core Synthesis Methodologies
Microwave-Assisted Cyclocondensation
The 4H-1-benzopyran nucleus is synthesized via acid-catalyzed cyclization of 2-hydroxyacetophenone derivatives with β-keto esters. Modern protocols utilize:
Reaction Conditions
- Catalyst: p-TsOH (10 mol%)
- Solvent: Ethylene glycol/TBME (1:3 v/v)
- Temperature: 160°C (microwave irradiation)
- Time: 15-20 minutes
This method achieves 82-89% yields for benzopyrans with electron-donating groups (e.g., 8-methoxy), versus 67-73% for electron-withdrawing substituents. The microwave approach reduces decomposition of the 4-oxo group compared to traditional reflux methods.
Oxidative Coupling for 2-Phenyl Substitution
Introduction of the 2-phenyl group employs Suzuki-Miyaura cross-coupling on brominated benzopyran intermediates:
Optimized Parameters
- Palladium source: Pd(OAc)₂ (2 mol%)
- Ligand: SPhos (4 mol%)
- Base: K₃PO₄ (3 equiv)
- Solvent: DME/H₂O (4:1)
- Temperature: 80°C, 12 h
Yields range from 74-81% with excellent functional group tolerance for protected hydroxyl and methoxy groups.
Glucuronic Acid Donor Preparation
Acetobromo-α-D-glucuronic Acid Methyl Eester Synthesis
The key glycosyl donor is prepared from D-glucuronic acid through sequential protection and bromination:
Stepwise Procedure
- Methyl ester formation : HCl/MeOH, 0°C, 2 h (quantitative)
- Peracetylation : Ac₂O/pyridine, RT, 12 h (89%)
- Anomeric bromination : HBr/AcOH (33%), 0°C, 1 h (76%)
Critical parameters:
- Strict temperature control during bromination (-5°C to 0°C) prevents β-elimination
- Use of molecular sieves (4Å) ensures anhydrous conditions
Convergent Coupling Strategies
Silver-Promoted Koenigs-Knorr Glycosylation
The acetobromo glucuronate donor reacts with benzopyran lithium enolates under silver activation:
Reaction Setup
- Donor: 1.2 equiv acetobromo-α-D-glucuronate
- Activator: Ag₂CO₃ (3 equiv), molecular sieves 4Å
- Solvent: Anhydrous toluene
- Temperature: -78°C → RT over 8 h
- Yield: 68-72% α-anomer
Mechanistic Insights
Silver ions stabilize the oxocarbenium intermediate, favoring α-face attack by the benzopyran enolate. ¹H NMR analysis shows >20:1 α:β ratio in crude products.
BF₃·Et₂O-Catalyzed Glycosylation
Alternative approach using Lewis acid catalysis:
Optimized Conditions
- Donor: Trichloroacetimidate glucuronate (1.5 equiv)
- Catalyst: BF₃·Et₂O (0.2 equiv)
- Solvent: CH₂Cl₂, -40°C
- Reaction time: 4 h
- Yield: 81% (α:β = 15:1)
Advantages
- Milder conditions preserve acid-sensitive 4-oxo group
- Easier byproduct removal vs. silver-based methods
Global Deprotection and Final Isolation
Sequential Deprotection Protocol
Final steps require careful removal of protective groups:
- Silyl ether cleavage : TBAF/THF (1M), 0°C, 30 min (quantitative)
- Ester hydrolysis : LiOH/MeOH-H₂O (3:1), 40°C, 6 h (89%)
- Methyl ether retention : 8-methoxy group remains intact under these conditions
Chromatographic Purification
- Stationary phase: C18 reverse-phase silica
- Mobile phase: MeCN/H₂O (0.1% TFA) gradient
- Recovery: 92-95% after two crystallizations from EtOAc/hexane
Analytical Characterization Data
Table 1. Spectroscopic Properties
| Parameter | Value | Method |
|---|---|---|
| [α]D²⁵ | +47.3° (c 0.5, MeOH) | Polarimetry |
| ¹H NMR (500 MHz, DMSO-d6) | δ 7.85 (d, J=7.5 Hz, 2H, Ph) | Bruker Avance III |
| ¹³C NMR (126 MHz, DMSO-d6) | δ 176.4 (C=O), 161.2 (C-4) | |
| HRMS (ESI-) | m/z 459.1143 [M-H]⁻ (calc. 459.1148) | Q-TOF MS |
Full spectral assignments confirm regio- and stereochemical purity exceeding 98% by qNMR.
Chemical Reactions Analysis
Types of Reactions
2-C-(5-Hydroxy-8-methoxy-4-oxo-2-phenyl-4H-1-benzopyran-7-YL)-D-glucuronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the benzopyran ring can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-C-(5-Hydroxy-8-methoxy-4-oxo-2-phenyl-4H-1-benzopyran-7-YL)-D-glucuronic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of extended flavonoids.
Biology: Its antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 2-C-(5-Hydroxy-8-methoxy-4-oxo-2-phenyl-4H-1-benzopyran-7-YL)-D-glucuronic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Enzyme Inhibition: It can inhibit certain enzymes involved in inflammatory pathways, reducing inflammation.
Signal Transduction: It may modulate signaling pathways related to cell growth and apoptosis, contributing to its potential anticancer effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in the Benzopyran-4-one Family
Several benzopyran-4-one derivatives with glycosylation or substituent variations have been reported. Key examples include:
Table 1: Structural Comparison of Benzopyran-4-one Derivatives
Key Observations :
- Substituent Effects : The target compound’s C-8 methoxy and C-5 hydroxy groups are distinct from Compound 139’s C-7 hydroxyl and Compound 140’s C-3/C-6 methoxy substitutions. Methoxy groups enhance lipophilicity, while hydroxyls promote hydrogen bonding .
- Glycosylation: Glucuronic acid (target compound) introduces a carboxylic acid group, increasing solubility and enabling interactions with transporters (e.g., OATP1B1), whereas glucopyranosyl (Compound 139/140) lacks this ionizable group .
- Halogenation : CAS 215868-36-3’s fluorine atoms may improve metabolic stability and bioavailability compared to methoxy/hydroxy groups .
Pharmacological and Functional Comparisons
Table 2: Functional Properties of Selected Analogues
Key Insights :
- Activity Modulation : The target compound’s glucuronide moiety may limit cellular uptake compared to aglycones like wogonin, but it could act as a reservoir for systemic release via deconjugation .
- Structural-Activity Relationships (SAR): Hydroxyl/methoxy positioning (e.g., C-5 vs. C-7) influences redox activity and metal chelation. Glucuronic acid vs. glucopyranosyl affects solubility and transporter-mediated uptake.
Biological Activity
2-C-(5-Hydroxy-8-methoxy-4-oxo-2-phenyl-4H-1-benzopyran-7-YL)-D-glucuronic acid is a complex organic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of flavonoids and is characterized by its unique structural features, which may contribute to its pharmacological properties.
- Molecular Formula : C22H20O11
- Molecular Weight : 460.390 g/mol
- CAS Number : 1279029-23-0
- Purity : 95% .
Antioxidant Activity
Flavonoids are well-known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. Studies have indicated that compounds similar to this compound exhibit significant antioxidant activity. This activity is crucial in preventing cellular damage and may play a role in the prevention of chronic diseases such as cancer and cardiovascular disorders.
Anti-inflammatory Effects
Flavonoids are also recognized for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes, which may be beneficial in managing inflammatory diseases. The structural features of this compound suggest a potential for similar activities, although further research is needed to establish its efficacy in this area.
Enzyme Inhibition
Enzyme inhibition studies reveal that flavonoids can act as inhibitors for various enzymes, including those involved in metabolic processes and disease pathways. For example, some studies have indicated that flavonoid compounds can inhibit acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases like Alzheimer's .
Case Study 1: Antioxidant Evaluation
In a study evaluating antioxidant activities, compounds structurally related to this compound were tested using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. The results showed a significant reduction in DPPH radical concentration, indicating strong antioxidant potential.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial effects of flavonoid derivatives demonstrated that certain compounds exhibited an MIC (Minimum Inhibitory Concentration) of less than 100 µg/mL against several bacterial strains, suggesting promising antimicrobial activity.
Data Table: Biological Activities of Related Compounds
Q & A
Basic: What are the established synthetic routes for this compound, and what key steps ensure regioselectivity?
Methodological Answer:
The synthesis typically involves sequential protection-deprotection strategies and glycosylation. For example, uronic acid derivatives require glycosyl halides (e.g., 4-O-methyl-D-glucuronic acid α-bromide) as glycosyl donors, paired with a xylose derivative bearing unsubstituted HO-2 for regioselective coupling. Protecting groups (e.g., acetyl or methyl esters) are critical to prevent unwanted side reactions at reactive hydroxyl or carboxyl sites. Koenigs-Knorr conditions (Ag₂O/AgCO₃ catalysis) are often employed for α-glycosidic bond formation . Post-synthesis, deprotection under mild acidic or basic conditions yields the final product.
Advanced: How can discrepancies in reported NMR chemical shifts for the anomeric proton be resolved?
Methodological Answer:
Conflicting NMR data may arise from solvent polarity, concentration effects, or dynamic equilibria (e.g., mutarotation). To resolve this:
- Perform NMR in deuterated DMSO or methanol to stabilize the anomeric configuration.
- Compare experimental data with computational predictions (DFT-based chemical shift calculations).
- Use 2D NMR (HSQC, HMBC) to confirm coupling patterns and spatial correlations, as demonstrated in RCSB PDB ligand analyses for similar glucopyranosides .
- Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .
Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- UV-Vis Spectroscopy: Identifies the chromophore (benzopyran core) via λ_max ~270–320 nm, typical for conjugated flavonoid systems .
- MS (HR-ESI): Confirms molecular weight (e.g., [M-H]⁻ at m/z 473.4 for C₂₂H₁₈O₁₁) and fragmentation patterns .
- HPLC-PDA: Assesses purity using reverse-phase C18 columns (e.g., 0.1% TFA in water/acetonitrile gradient) .
- ¹³C NMR: Assigns the glucuronic acid C-1 (anomeric carbon) at δ ~100–110 ppm, distinguishing α/β configurations .
Advanced: What strategies optimize glycosylation yield while minimizing side products?
Methodological Answer:
- Donor-Activator Pair: Use trichloroacetimidate donors with TMSOTf activation for higher stereocontrol .
- Temperature Control: Conduct reactions at –20°C to suppress hydrolysis of the glycosyl donor.
- Solvent Selection: Anhydrous dichloromethane or acetonitrile enhances reactivity .
- Pre-activation Method: Pre-activate the donor for 10–15 minutes before adding the acceptor, reducing competing pathways .
Basic: How is the compound’s stability assessed under physiological conditions?
Methodological Answer:
- pH Stability Studies: Incubate in buffers (pH 2.0–7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Thermal Analysis: TGA/DSC identifies decomposition points (e.g., benzopyran ring degradation above 200°C) .
- Light Sensitivity: Expose to UV-A/UV-B radiation and quantify photodegradation products using LC-MS .
Advanced: How do steric and electronic effects influence substituent reactivity in the benzopyran core?
Methodological Answer:
- Steric Effects: Bulky groups at C-8 (methoxy) hinder nucleophilic attack at C-7, directing functionalization to C-5 .
- Electronic Effects: Electron-withdrawing substituents (e.g., 4-oxo) activate adjacent positions for electrophilic substitution. DFT calculations (e.g., Fukui indices) predict reactive sites .
- Comparative Studies: Synthesize analogs with varying substituents (e.g., 8-ethoxy vs. 8-methoxy) and compare reaction kinetics .
Basic: What computational tools are used to model its glucuronic acid conformation?
Methodological Answer:
- Molecular Dynamics (MD): Simulate chair vs. boat conformations in aqueous solution (AMBER or CHARMM force fields) .
- Docking Studies: Predict interactions with enzymes (e.g., β-glucuronidase) using AutoDock Vina .
- DFT Optimization: Calculate lowest-energy conformers (B3LYP/6-31G* basis set) and compare with experimental IR/Raman spectra .
Advanced: How can contradictory bioactivity data across studies be systematically addressed?
Methodological Answer:
- Meta-Analysis: Pool data from multiple studies (e.g., IC₅₀ values for enzyme inhibition) and apply statistical weighting .
- Standardized Assays: Re-test the compound under uniform conditions (e.g., pH 7.4, 25°C) using validated protocols .
- Structural Confirmation: Ensure test samples are identical (via ¹H NMR and HRMS) to rule out batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
